molecular formula C23H16FN3O B5040074 4-(2-FLUOROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

4-(2-FLUOROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Cat. No.: B5040074
M. Wt: 369.4 g/mol
InChI Key: BLDCSXVURSRSQP-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-3,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core substituted with fluorophenyl and diphenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-3,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-fluorobenzaldehyde with hydrazine hydrate can form a hydrazone intermediate, which then undergoes cyclization with diphenylacetylene in the presence of a catalyst to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-3,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Fluorophenyl)-3,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-3,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluorophenyl)-3,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is unique due to its specific substitution pattern and the presence of the pyrrolo[3,4-c]pyrazole core. This structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(2-fluorophenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O/c24-18-14-8-7-13-17(18)22-19-20(15-9-3-1-4-10-15)25-26-21(19)23(28)27(22)16-11-5-2-6-12-16/h1-14,22H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDCSXVURSRSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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